

GSK3186899 and CRK12 kinase inhibition

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Compound of Interest		
Compound Name:	GSK3186899	
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An In-depth Technical Guide on **GSK3186899** and CRK12 Kinase Inhibition

Introduction

GSK3186899 (also known as DDD853651) is a potent and selective inhibitor of cdc-2-related kinase 12 (CRK12), a novel drug target for visceral leishmaniasis (VL).[1][2][3][4] Developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee, this preclinical candidate represents a significant advancement in the search for new treatments for this neglected tropical disease.[3][4][5] The human ortholog of CRK12, Cyclin-Dependent Kinase 12 (CDK12), is a well-established regulator of transcription and plays a crucial role in maintaining genomic stability, making it an attractive target in oncology.[6][7][8] This guide provides a comprehensive overview of GSK3186899, its target kinase CRK12/CDK12, its mechanism of action, and the experimental methodologies used for its characterization.

GSK3186899: Compound Profile

GSK3186899 is a preclinical development candidate for the treatment of visceral leishmaniasis.[2][3][9][10][11] It emerged from a phenotypic screen against Leishmania donovani, the primary causative agent of VL.[9][10][11] The compound has demonstrated efficacy in a mouse model of VL and possesses favorable physicochemical, pharmacokinetic, and toxicological properties.[2][3][4] As of early 2025, a Phase I clinical trial is anticipated to commence to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[5]

Target Profile: CRK12 and its Human Ortholog CDK12



CRK12 is a cdc-2-related kinase in Leishmania parasites that is essential for their proliferation. [3][12] Its human ortholog, CDK12, is a transcriptional kinase that, in complex with Cyclin K, plays a critical role in regulating gene expression.[7][8]

The primary function of the CDK12/CycK complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[6][7][13] This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, particularly for long and complex genes.[6][7]

Key functions of CDK12 include:

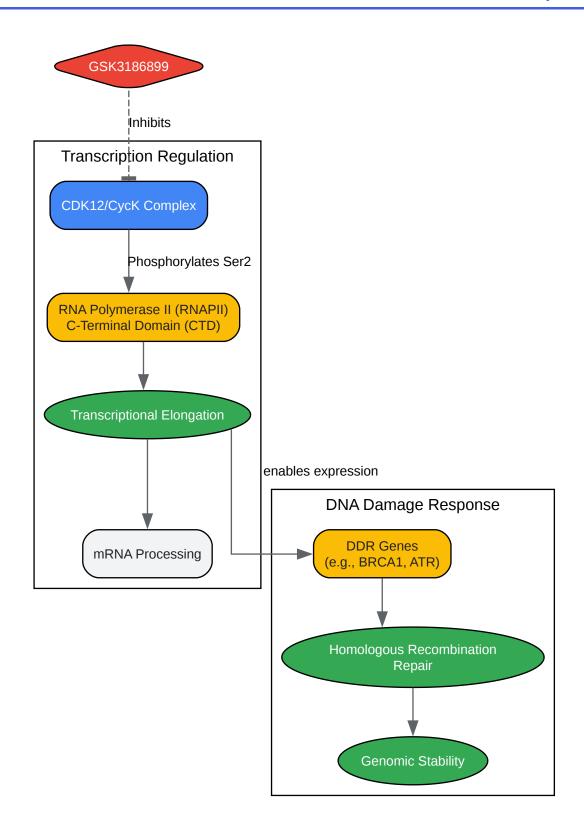
- Regulation of Transcription: By phosphorylating Serine 2 of the RNAPII CTD, CDK12 promotes transcriptional elongation and co-transcriptional processing of mRNA.[8][13]
- Maintenance of Genomic Stability: CDK12 is essential for the expression of a subset of
 genes involved in the DNA Damage Response (DDR), particularly those in the Homologous
 Recombination (HR) repair pathway, such as BRCA1, ATR, and FANCI.[6][7] Inhibition or
 loss of CDK12 function can lead to a "BRCAness" phenotype, characterized by defects in
 HR repair and increased genomic instability.[7]
- Role in Cancer: CDK12 has a dual role in cancer. As a tumor suppressor, its inactivation can lead to genomic instability.[6][14] Conversely, it can also act as an oncogene, with its amplification being associated with certain cancers like HER2-positive breast cancer.[13][15]

Mechanism of Action: GSK3186899 Inhibition of CRK12

GSK3186899 acts as a potent inhibitor of L. donovani CRK12.[1][2][16] By targeting the kinase activity of CRK12, **GSK3186899** disrupts the downstream signaling necessary for parasite survival and proliferation.[3][12] The inhibition of CRK12 in Leishmania is thought to mirror the effects of CDK12 inhibition in human cells, leading to a failure in proper gene transcription and ultimately, parasite death. Computational modeling studies suggest that **GSK3186899** binds to the ATP-binding pocket of CRK12.[12]

Below is a diagram illustrating the signaling pathway of CDK12 and the inhibitory action of **GSK3186899**.





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CDK12 signaling pathway and **GSK3186899** inhibition.



Quantitative Data

The following tables summarize the key quantitative data for GSK3186899.

Table 1: In Vitro and In Vivo Activity of GSK3186899

Assay Type	Target Organism/Cell Line	Potency (EC50/IC50)	Reference
Intra-macrophage Assay	L. donovani	1.4 μΜ	[1][16]
Cidal Axenic Amastigote Assay	L. donovani	0.1 μΜ	[1]
Mammalian Host Cell Cytotoxicity	THP-1 cells	>50 μM	[1][16]
Human CDK9 Inhibition	Human CDK9	>20 μM	[12]
In Vivo Mouse Model	L. donovani	99% parasite reduction at 25 mg/kg (orally, twice daily for 10 days)	[1]

Table 2: Comparison of GSK3186899 with Clinically Used Anti-leishmanial Drugs

Compound	Intra-macrophage EC50 (L. donovani)	Reference
GSK3186899	1.4 μΜ	[1]
Miltefosine	0.9 μΜ	[1]
Paromomycin	6.6 μΜ	[1]
Amphotericin B	0.07 μΜ	[1]

Experimental Protocols



Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays used in the characterization of compounds like **GSK3186899**.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase by measuring ATP consumption.

Objective: To determine the IC50 value of an inhibitor against a target kinase.

Materials:

- Purified recombinant kinase (e.g., CRK12)
- Kinase-specific substrate (peptide or protein)
- Test inhibitor (e.g., GSK3186899) dissolved in DMSO
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP solution
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White, opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

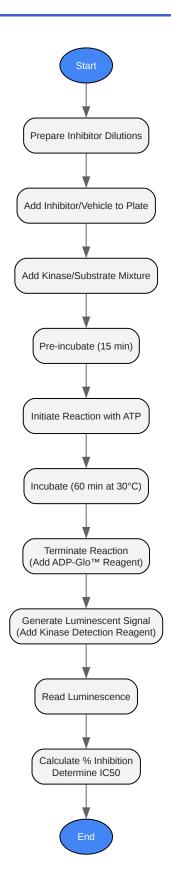
Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute
 the compounds in the kinase assay buffer to the desired final concentrations. The final
 DMSO concentration should not exceed 1%.
- Reaction Setup:



- Add 5 μL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
- Add 10 μL of a 2x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiation of Kinase Reaction:
 - Add 10 μL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
 - Incubate the plate at 30°C for 60 minutes.
- Termination and Signal Generation:
 - Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add 50 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence signal using a plate reader.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Workflow for an in vitro kinase inhibition assay.



Protocol 2: Intra-macrophage Leishmania donovani Amastigote Assay

This protocol is used to determine the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.

Objective: To determine the EC50 value of a compound against intracellular L. donovani amastigotes.

Materials:

- THP-1 human monocytic cell line
- L. donovani promastigotes
- RPMI-1640 medium supplemented with fetal bovine serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- Test compound (e.g., GSK3186899)
- Control drug (e.g., Amphotericin B)
- Giemsa stain
- Microscope
- 96-well cell culture plates

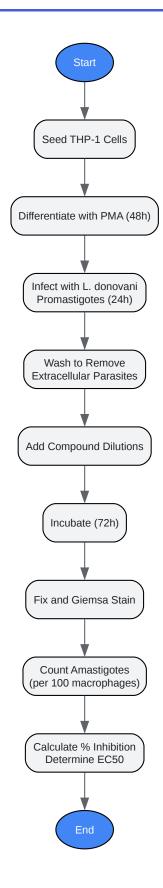
Procedure:

- · Macrophage Differentiation:
 - Seed THP-1 cells into a 96-well plate at a density of 4x10⁴ cells/well in RPMI-1640 medium.
 - Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.



- o Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Parasite Infection:
 - Wash the differentiated macrophages with fresh medium to remove PMA.
 - Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-tomacrophage ratio of 10:1.
 - Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Compound Treatment:
 - Wash the infected cells to remove any remaining extracellular parasites.
 - Add fresh medium containing serial dilutions of the test compound. Include a no-drug control and a positive control drug.
 - Incubate for 72 hours at 37°C in a 5% CO2 incubator.
- · Assessment of Infection:
 - After incubation, wash the cells, fix them with methanol, and stain with Giemsa.
 - Determine the number of amastigotes per 100 macrophages by light microscopy.
- Data Analysis:
 - Calculate the percentage of inhibition of parasite growth for each compound concentration compared to the no-drug control.
 - Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.





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Workflow for an intra-macrophage amastigote assay.



Conclusion

GSK3186899 is a promising preclinical candidate for the treatment of visceral leishmaniasis, acting through the novel mechanism of CRK12 inhibition. Its development highlights the potential of targeting essential parasite kinases for anti-infective therapy. The extensive research into its human ortholog, CDK12, not only provides a strong rationale for its mechanism of action but also opens avenues for exploring CDK12 inhibitors in other therapeutic areas, most notably oncology. The detailed characterization of **GSK3186899**, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued clinical development.

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